Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate
Overview
Description
Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate is a chemical compound with the molecular formula C10H9BrO4 It is a derivative of benzoic acid and contains a bromoacetyl group, which makes it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate typically involves the acylation of methyl salicylate with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen bromide formed during the reaction. The general reaction scheme is as follows:
Starting Materials: Methyl salicylate and bromoacetyl bromide.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at a low temperature (0-5°C) to control the exothermic nature of the reaction.
Procedure: Methyl salicylate is dissolved in dichloromethane, and pyridine is added as a base. Bromoacetyl bromide is then added dropwise to the reaction mixture while maintaining the temperature. The reaction mixture is stirred for several hours until completion.
Workup: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude product. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include distillation and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: The bromoacetyl group can be reduced to form the corresponding acetyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as azides, amines, and thioethers.
Oxidation: Ketones or aldehydes.
Reduction: Acetyl derivatives.
Scientific Research Applications
Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate involves its ability to act as an electrophile due to the presence of the bromoacetyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate can be compared with other similar compounds, such as:
Methyl 2-bromoacetate: Similar in structure but lacks the hydroxyl group, making it less versatile in certain reactions.
Methyl 5-chloroacetyl-2-hydroxybenzoate: Contains a chloroacetyl group instead of a bromoacetyl group, which affects its reactivity and the types of reactions it can undergo.
Methyl 5-(2-bromoacetyl)-2-methoxybenzoate: Contains a methoxy group instead of a hydroxyl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its combination of the bromoacetyl and hydroxyl groups, which provide a balance of reactivity and functionality for various applications.
Properties
IUPAC Name |
methyl 5-(2-bromoacetyl)-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-15-10(14)7-4-6(9(13)5-11)2-3-8(7)12/h2-4,12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPHNSODVHXAOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469286 | |
Record name | Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36256-45-8 | |
Record name | Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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